molecular formula C20H22N2O2S2 B2374214 N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide CAS No. 946356-97-4

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide

Cat. No.: B2374214
CAS No.: 946356-97-4
M. Wt: 386.53
InChI Key: UYWPMRCIOGGJQG-UHFFFAOYSA-N
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Description

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O2S2 and its molecular weight is 386.53. The purity is usually 95%.
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Scientific Research Applications

Chemical Sensing and Metal Ion Detection

Naphthoquinone derivatives, closely related to the chemical structure , have been utilized in the synthesis and characterization of ligands with remarkable molecular recognition abilities toward transition metal ions. Such compounds have exhibited high sensitivity and selectivity for detecting Cu2+ ions, highlighted by a noticeable color change upon complexation, indicating potential applications in chemical sensing and environmental monitoring (Gosavi-Mirkute et al., 2017).

Neuropharmacology and Neuroregeneration

Compounds structurally similar to N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide have been synthesized and evaluated for their ability to enhance nerve growth factor-induced neurite outgrowth. This implicates potential applications in neuropharmacology and regenerative medicine, particularly in the context of neural repair and neurodegenerative diseases (Williams et al., 2010).

Pharmacological Imaging

Naphthalene-sulfonamide derivatives have been developed as radiolabeled agents for positron emission tomography (PET) imaging, targeting specific receptors like CCR8. This indicates their potential application in the field of diagnostic imaging and targeted therapy, especially in oncology (Wang et al., 2008).

Properties

IUPAC Name

N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c23-26(24,19-8-7-16-5-1-2-6-17(16)13-19)21-14-20(18-9-12-25-15-18)22-10-3-4-11-22/h1-2,5-9,12-13,15,20-21H,3-4,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWPMRCIOGGJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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